molecular formula C9H9NO5S B1422527 4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid CAS No. 1258640-38-8

4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid

Cat. No. B1422527
M. Wt: 243.24 g/mol
InChI Key: GTAANEOXZIUSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid , also known as MaiA , is a novel natural compound with promising anti-biofilm activity against Gram-negative pathogenic bacteria. Biofilms, which are sessile microbial communities embedded in self-produced polymeric substances, play a crucial role in recurrent nosocomial and medical device-related infections. Once formed, the complex structure of biofilms promotes antibiotic resistance and becomes extremely challenging to eradicate .


Synthesis Analysis

MaiA was isolated from the metabolites of a rare actinomycete strain called Kibdelosporangium phytohabitans XY-R10 . Its structure was deduced from spectral data analyses and confirmed by single-crystal X-ray crystallography .


Molecular Structure Analysis

The molecular structure of MaiA includes a 6-carboxaldehyde oxime group, which distinguishes it from other related compounds like MaiB and 4-Methoxy-5-methylsulfanyl-[2,2′]bipyridinyl-6-carbaldehyde . This unique structure contributes to its anti-biofilm activity .

Scientific Research Applications

Synthesis and Intermediates

4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid plays a crucial role in the synthesis of complex compounds. For instance, Lomov (2019) developed alternative approaches to synthesize 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the production of cardiotonic drugs like Sulmazole and Isomazole, from readily available substances such as 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol (Lomov, 2019).

Biological Applications

This compound has also been instrumental in biological research. Ellman (1959) synthesized a water-soluble aromatic disulfide from this compound, demonstrating its utility in determining sulfhydryl groups in biological materials (Ellman, 1959).

Solubility Studies

Hart et al. (2015) explored the solubility of various compounds, including derivatives of 4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid, in different solvents, providing valuable data for chemical and pharmaceutical industries (Hart et al., 2015).

Optimization in Synthesis

Yan-gong (2012) optimized the synthesis process of a similar compound, achieving high conversion rates and yields, illustrating the efficiency improvements in chemical synthesis (Yan-gong, 2012).

Intermediates in Drug Synthesis

Yu (2008) demonstrated the use of a derivative in the synthesis of amisulpride, an antipsychotic medication, highlighting the compound's significance in pharmaceutical manufacturing (Yu, 2008).

Safety And Hazards

Safety data for MaiA is limited, but it is essential to handle it with care. Researchers should follow standard laboratory safety protocols when working with this compound. For detailed safety information, consult the relevant safety data sheet .

properties

IUPAC Name

4-methoxy-5-methylsulfanyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5S/c1-15-7-4-6(10(13)14)5(9(11)12)3-8(7)16-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAANEOXZIUSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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